molecular formula C18H17N3O6 B2623131 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate CAS No. 452298-17-8

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2623131
CAS No.: 452298-17-8
M. Wt: 371.349
InChI Key: UUZXYEOLHIWHON-UHFFFAOYSA-N
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Description

Benzo-Fused Heterocyclic Systems

The core of the compound features a benzo[d]triazin-4-one system, classified under fused heterocycles where a benzene ring is annulated to a triazine ring. According to IUPAC nomenclature for fused systems, the prefix "benzo" indicates benzene fusion, while the bracketed letter "[d]" specifies the position of fusion relative to the heterocycle’s numbering. In this case, the triazine’s 1,2,3-positions align with the benzene’s 1,2,3-positions, creating a planar, conjugated system (Fig. 1).

Table 1: Comparison of Benzo-Fused Heterocycles

Compound Fusion Position Heteroatoms Key Properties
Benzo[b]thiophene b S Aromatic, electrophilic substitution
Benzo[d]triazin-4-one d 3N Polarizable, H-bond acceptor
Benzo[c]pyridine c 1N Basic, forms coordination complexes

The triazine component introduces three nitrogen atoms, creating electron-deficient regions that influence reactivity. The 4-oxo group further enhances polarity, enabling hydrogen bonding and dipole interactions.

Substituent Effects and Steric Considerations

The 3,4,5-trimethoxybenzoate ester substituent introduces both electronic and steric effects:

  • Electronic Effects : Methoxy groups act as electron donors via resonance, increasing electron density on the benzene ring. This contrasts with the electron-withdrawing oxo group on the triazine, creating a push-pull electronic gradient.
  • Steric Effects : The three methoxy groups at positions 3, 4, and 5 create a crowded environment, restricting rotational freedom around the ester linkage. This steric hindrance impacts conformational flexibility and intermolecular interactions.

The ester bridge (-O-CO-O-) connects the two aromatic systems, serving as a spacer that modulates electronic communication between the triazine and benzoate moieties. X-ray crystallography of analogous compounds reveals dihedral angles of 45–60° between the planes of the fused rings and the ester group, minimizing orbital overlap.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)18(23)27-10-21-17(22)12-6-4-5-7-13(12)19-20-21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZXYEOLHIWHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazine ring followed by the introduction of the benzoate moiety through esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the triazine ring or the benzoate moiety, leading to a variety of products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

Biologically, this compound has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate is being investigated for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Core Structure Functional Groups Molecular Weight Key Applications/Targets References
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate Benzotriazinone + trimethoxybenzoate Ester, triazine ~443.4 (estimated) Enzyme inhibition, anticancer
Methyl 3,4,5-trimethoxybenzoate Simple benzoate ester Methoxy, ester 242.23 Precursor for Trimethoprim, antimicrobial agents
N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone + butanamide Amide, triazine 315.34 α-Glucosidase inhibition
3-(methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate Trimethoxybenzoate + sulfamoyl Ester, sulfonamide 553.22 Dual P-glycoprotein and CA XII inhibition
4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone + trimethoxyphenyl Oxazolone, methoxy ~479.45 Antimitotic activity (combretastatin analogue)

Pharmacological and Biopharmaceutic Comparisons

(a) Activity Against Cancer Targets
  • The benzotriazinone-benzoate compound shares structural similarities with combretastatin analogues (e.g., oxazolone derivatives in Table 1), which disrupt microtubule assembly . However, the benzotriazinone core may enhance enzyme inhibition (e.g., α-glucosidase) compared to the oxazolone ring .
  • Methyl 3,4,5-trimethoxybenzoate derivatives (, compounds 11 and 13) show potent activity against melanoma and non-melanoma skin cancer cells, suggesting that the trimethoxyphenyl group is critical for antineoplastic effects .
(b) Enzyme Inhibition Profiles
  • Benzotriazinone carboxamides (e.g., 14a–14n) exhibit α-glucosidase inhibition due to the triazinone moiety, while the benzoate ester in the target compound may improve membrane permeability via lipophilic ester linkages .
  • The sulfamoylbenzoate derivative (compound 3, ) inhibits P-glycoprotein and CA XII, highlighting the role of sulfonamide groups in multidrug resistance reversal .
(c) Physicochemical Properties
  • Solubility: The benzotriazinone-benzoate compound likely has lower aqueous solubility than its carboxamide analogues (e.g., 14a) due to the ester group’s hydrophobicity .
  • Bioavailability : Amide-linked derivatives (e.g., 14a) may exhibit longer half-lives compared to ester-linked compounds, which are prone to hydrolysis .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate belongs to a class of organic molecules characterized by a triazinone core structure. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate is C18H20N2O5C_{18}H_{20}N_2O_5. Its structure features a triazinone ring fused with a trimethoxybenzoate moiety, contributing to its unique biological interactions.

Target Enzymes

Research indicates that compounds with similar structures often target specific enzymes such as:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BuChE)

These enzymes play critical roles in neurotransmission and metabolic pathways. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

Anticancer Activity

Several studies have reported the anticancer potential of triazinone derivatives. For instance, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate has shown promise in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Notes
MCF-7 (Breast cancer)0.30 - 157.4Varying degrees of inhibition observed
CAMA-10.16 - 139Notable effects on cell viability
HCC19540.09 - 93.08Strong inhibition noted

These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.

Antimicrobial Activity

Compounds with triazine or triazinone structures have been associated with antimicrobial properties. The presence of multiple functional groups in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate may enhance its interaction with microbial targets.

Case Studies and Research Findings

  • Pharmacophore-Oriented Discovery : A study utilizing pharmacophore modeling identified derivatives of benzotriazine as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial for herbicide development. The identified compound exhibited an IC50 value significantly lower than existing herbicides like mesotrione .
  • Inhibition Studies : Experimental data indicated that compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate effectively inhibited target enzymes involved in cancer metabolism and microbial resistance .

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